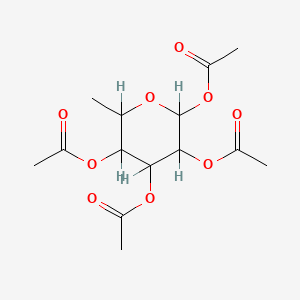
1,1,2-Trifluorooct-1-ene
Übersicht
Beschreibung
1,1,2-Trifluorooct-1-ene is a synthetic compound composed of eight carbon atoms, two double bonds, and three fluorine atoms attached to the carbon backbone (C8H13F3). It has a molecular weight of 166.18 g/mol .
Molecular Structure Analysis
1,1,2-Trifluorooct-1-ene contains a total of 23 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis
1,1,2-Trifluorooct-1-ene has a boiling point of 120.5℃ and a density of 0.977 g/cm3 at 20℃. Its refractive index is 1.3770 (589.3 nm 20℃) .Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cycloisomerization
Tris(triphenylphosphinegold) oxonium tetrafluoroborate is utilized in the gold-catalyzed cycloisomerization of 1,5-allenynes to yield cross-conjugated trienes. This process involves a unique nucleophilic addition of an allene double bond to a cationic phosphinegold(I)-complexed acetylide, followed by a 1,5-hydrogen shift. This method exemplifies the utility of gold catalysis in rearranging complex molecular structures, demonstrating potential applications in the synthesis of complex organic compounds (Cheong et al., 2008).
Ene Reactions with Trifluoronitrosomethane
Trifluoronitrosomethane has been shown to react with a variety of olefins, forming N-alkenyl-N-trifluoromethylhydroxylamines. This process involves the transfer of allylic hydrogen to oxygen and the bonding of olefinic carbon to nitrogen. The study of these reactions contributes to our understanding of the behavior of trifluoromethyl groups in organic reactions, which is relevant for the design of new fluorinated compounds in pharmaceuticals and agrochemicals (Barlow et al., 1980).
Electrolyte Additives for Lithium Ion Batteries
Research on 1,1-difluoro-1-alkenes, closely related to 1,1,2-trifluorooct-1-ene, as electrolyte additives for high-charge-voltage lithium-ion batteries has shown promising results. These compounds can induce favorable solid electrolyte interphase (SEI) formation, improving the battery's performance. The study suggests potential applications of fluoroalkenes in developing more efficient and durable lithium-ion batteries (Kubota et al., 2012).
Molecular Orbital Analysis of Fluoride Ions
A molecular orbital analysis has provided insights into the bonding in trihalide and bifluoride ions. This study is significant for understanding the electronic structure and reactivity of fluorine-containing compounds, which can inform the design of new materials and catalysts (Pimentel, 1951).
Selective Difluoromethylation Reactions
The selective introduction of difluoromethyl and monofluoromethyl groups into organic molecules is a rapidly growing area of research. These groups can significantly impact the biological activity and physical properties of molecules. This research area offers potential applications in the development of new pharmaceuticals and agrochemicals (Hu et al., 2009).
Eigenschaften
IUPAC Name |
1,1,2-trifluorooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3/c1-2-3-4-5-6-7(9)8(10)11/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMNBUGTGFMBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375351 | |
| Record name | 1,1,2-trifluorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trifluorooct-1-ene | |
CAS RN |
760-99-6 | |
| Record name | 1,1,2-trifluorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 760-99-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1597457.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine](/img/structure/B1597463.png)
![4-[3-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1597465.png)

![Methyl 4-[(4-methylphenyl)methoxy]benzoate](/img/structure/B1597467.png)




